

A Comprehensive Technical Guide to 4-Chloro-6-methoxyquinoline

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Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Chloro-6-methoxyquinoline**, a key chemical intermediate in medicinal chemistry. The document details its chemical properties, synthesis, and significant role in the development of targeted therapeutics, particularly in oncology.

Chemical Identity and Properties

4-Chloro-6-methoxyquinoline is a substituted quinoline ring system. The strategic placement of a chlorine atom at the 4-position and a methoxy group at the 6-position makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.

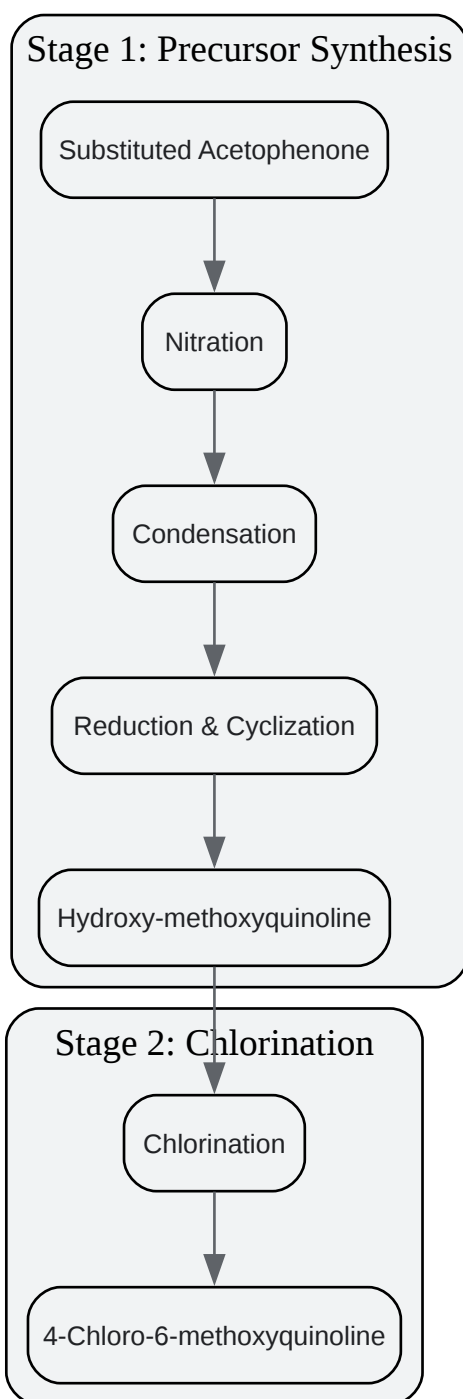
Property	Value	Reference
CAS Number	4295-04-9	[1][2]
Molecular Formula	C ₁₀ H ₈ ClNO	[1][2]
Molecular Weight	193.63 g/mol	[1][2]
IUPAC Name	4-chloro-6-methoxyquinoline	[2]
Synonyms	Not available	
Appearance	Solid (form may vary)	
Storage Temperature	Inert gas (nitrogen or Argon) at 2-8°C	[3]

Synthesis of Quinoline Derivatives

The synthesis of chloro-methoxy-substituted quinolines is a critical process for the pharmaceutical industry. A common approach involves the synthesis of a hydroxyquinoline precursor, followed by a chlorination step. While the search results provide detailed methodologies for the synthesis of the closely related 4-Chloro-6,7-dimethoxyquinoline, the principles can be adapted for **4-Chloro-6-methoxyquinoline**. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of chloro-methoxy-substituted quinolines can be conceptualized as a multi-stage process, often starting from readily available acetophenones. This workflow highlights the key transformations required to construct the quinoline core and introduce the necessary functionalities.



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Caption: General two-stage synthetic workflow for 4-Chloro-methoxyquinolines.

Experimental Protocol: Synthesis of a Related Compound, 4-Chloro-6,7-dimethoxyquinoline

The following protocol for the synthesis of the analogous 4-chloro-6,7-dimethoxyquinoline is adapted from established methods and illustrates the key chemical transformations.[4][5][6]

Step 1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

This intermediate can be prepared from 3,4-dimethoxyacetophenone through a sequence of nitration, condensation, and reductive cyclization.[5][6]

- Nitration: 3,4-dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone.[5][6]
- Condensation: The nitrated product is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[5][6]
- Reduction and Cyclization: A hydrogenation reaction of the propenone derivative leads to reduction of the nitro group and subsequent intramolecular cyclization to afford 4-hydroxy-6,7-dimethoxyquinoline.[5][6]

Step 2: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent.[4][6]

- Materials:
 - 4-hydroxy-6,7-dimethoxyquinoline
 - Phosphorus oxychloride (POCl_3)
 - Diethylene glycol dimethyl ether (diglyme) or another suitable solvent
 - 10% Potassium carbonate solution
 - Ethanol and Ethyl acetate for recrystallization

- Procedure:
 - Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline and a suitable solvent like diglyme.[6]
 - With stirring, add the chlorinating agent, for example, phosphorus oxychloride (POCl_3).[6]
 - Heat the reaction mixture to 90-100°C for 4 to 12 hours.[6]
 - Monitor the reaction's progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to approximately 20°C.[6]
 - Slowly and carefully pour the reaction mixture onto crushed ice.
 - Neutralize the acidic solution by the slow addition of a 10% potassium carbonate solution until the pH is approximately 7-8.[6]
 - Filter the solid precipitate, wash it with water, and dry it to obtain the crude 4-chloro-6,7-dimethoxyquinoline.[6]
 - Purify the crude product by recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v).[6]

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[7] **4-Chloro-6-methoxyquinoline** and its analogues are crucial intermediates in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[7]

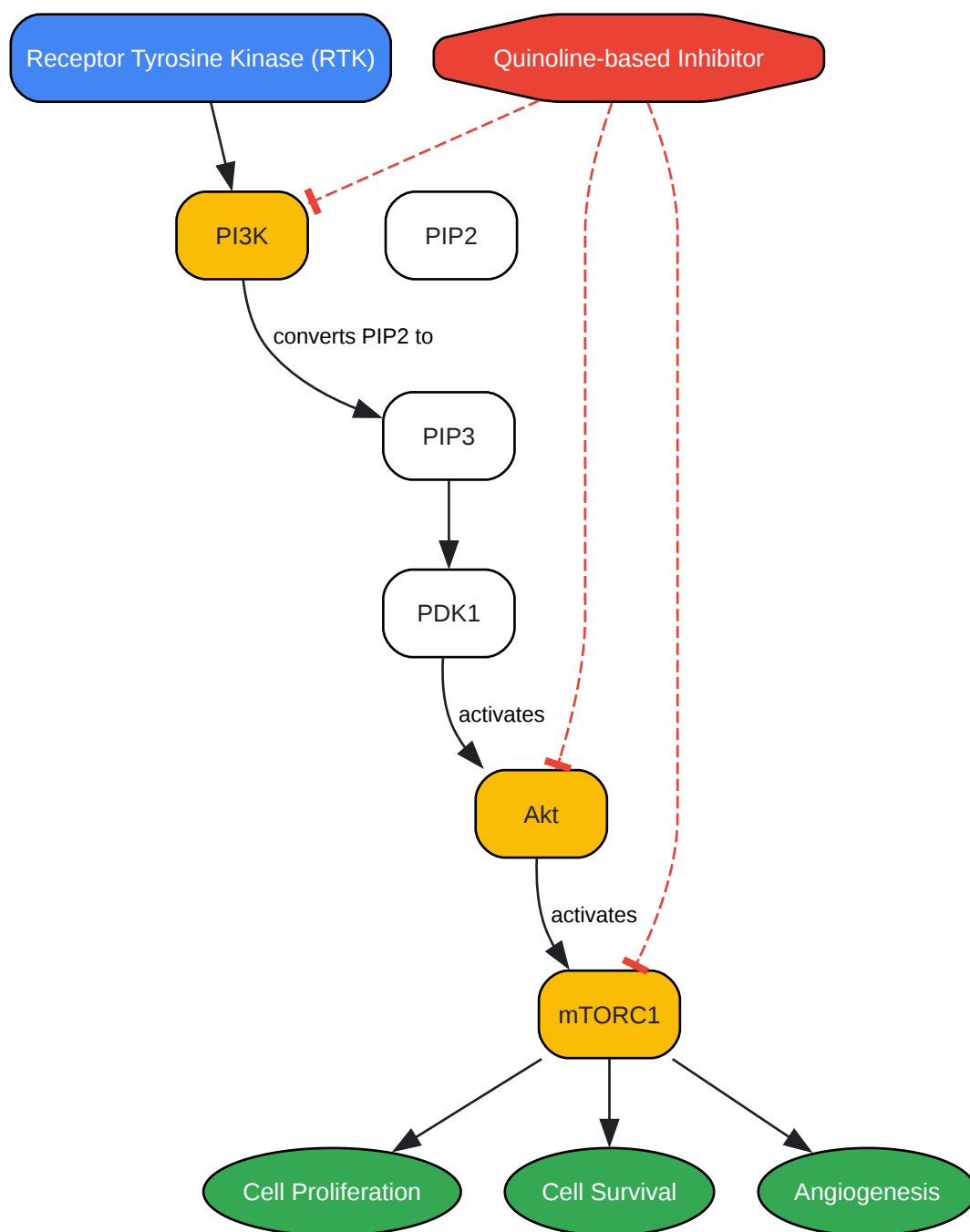
Role as a Synthetic Intermediate

The chlorine atom at the 4-position of the quinoline ring is a key reactive site for nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$). This allows for the introduction of various side chains and functional groups, enabling the synthesis of large libraries of compounds for drug screening. Derivatives of similar chloro-methoxyquinolines are key components of approved anticancer drugs such as:

- Cabozantinib and Tivozanib: These drugs, used to treat various cancers, are synthesized using the related 4-chloro-6,7-dimethoxyquinoline intermediate.[\[5\]](#)[\[7\]](#)
- Lenvatinib: This multi-target tyrosine kinase inhibitor is synthesized using the related 4-chloro-7-methoxyquinoline-6-carboxamide intermediate.[\[8\]](#)

Targeted Signaling Pathways

Derivatives of **4-Chloro-6-methoxyquinoline** often exert their therapeutic effects by inhibiting key signaling pathways that are dysregulated in cancer.[\[7\]](#) A prominent target for many quinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.[\[9\]](#)



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Biological Activity of Derivatives

While **4-Chloro-6-methoxyquinoline** itself is primarily a synthetic precursor, its derivatives have shown a wide range of biological activities. The quinoline core is a well-established

pharmacophore in antimicrobial drug discovery, and derivatives have also been explored for such properties.[7] The primary focus, however, remains in oncology. The table below summarizes the activity of some quinoline derivatives, highlighting their potential as anticancer agents.

Compound	Target Cell Line	IC ₅₀ (μM)	Reference
Derivative 12f	A549 (Lung)	Potent Inhibitor	[7]
Derivative 12r	HCT116 (Colon)	Potent Inhibitor	[7]
Derivative 12c*	MCF-7 (Breast)	Potent Inhibitor	[7]
Tivozanib	VEGFR1, VEGFR2, VEGFR3	0.030, 0.0065, 0.015	[5]

Note: The specific structures for derivatives 12f, 12r, and 12c are detailed in the cited literature. The original source did not provide specific IC₅₀ values but identified them as potent inhibitors. [7]

Conclusion

4-Chloro-6-methoxyquinoline is a valuable building block in modern medicinal chemistry. Its utility as a versatile intermediate for the synthesis of potent kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility of this and related compounds, combined with the clinical success of their derivatives, ensures that the quinoline scaffold will continue to be a significant focus of drug discovery and development efforts.

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